molecular formula C6H14ClNO B6328037 3-(Azetidin-3-yl)propan-1-ol hydrochloride CAS No. 1379237-95-2

3-(Azetidin-3-yl)propan-1-ol hydrochloride

Cat. No.: B6328037
CAS No.: 1379237-95-2
M. Wt: 151.63 g/mol
InChI Key: FLWDBXDWJDEXRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Azetidin-3-yl)propan-1-ol hydrochloride ( 1379237-95-2) is an organic compound that serves as a valuable azetidine-containing building block in pharmaceutical and chemical research . The azetidine ring is a four-membered saturated heterocycle known to be a key scaffold in medicinal chemistry, with derivatives explored for a wide range of pharmacological activities . This compound features a propan-1-ol chain attached to the azetidine ring, which is provided as a stable hydrochloride salt. With a molecular formula of C6H14ClNO and a molecular weight of 151.63 g/mol, it is characterized for identity and purity . Researchers can utilize this chemical as a versatile intermediate for constructing more complex molecules, leveraging the azetidine ring's properties as a constrained amine isostere . Proper handling is essential; safety data indicates it may cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335) . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the safety data sheet for detailed handling and storage information.

Properties

IUPAC Name

3-(azetidin-3-yl)propan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c8-3-1-2-6-4-7-5-6;/h6-8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWDBXDWJDEXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Benzhydrylamine with 1-Bromo-3-(Protected-Hydroxy)propane

A protected hydroxyl group (e.g., tetrahydropyranyl ether) is incorporated into the propane derivative to prevent undesired side reactions. The reaction proceeds as follows:

Reagents :

  • Benzhydrylamine (α-substituted arylmethylamine)

  • 1-Bromo-3-(tetrahydropyran-2-yloxy)propane (propane derivative)

  • Non-nucleophilic base (e.g., potassium carbonate)

  • Solvent: Butanol/water mixture

Conditions :

  • Temperature: 95–105°C

  • Duration: 6–8 hours

  • Molar ratio (propane derivative:amine): 1.2:1

The linear intermediate, N-benzhydryl-3-(tetrahydropyran-2-yloxy)propan-1-amine , undergoes cyclization to form N-benzhydryl-3-(azetidin-3-yl)propan-1-ol (protected hydroxyl).

Deprotection :
The tetrahydropyranyl group is removed via acid hydrolysis (e.g., HCl in methanol) to yield N-benzhydryl-3-(azetidin-3-yl)propan-1-ol .

Hydrogenolysis of N-Protective Groups

The benzhydryl group is removed via catalytic hydrogenolysis to liberate the azetidine-propanol free base.

Catalytic Hydrogenolysis

Reagents :

  • N-Benzhydryl-3-(azetidin-3-yl)propan-1-ol

  • Palladium on carbon (5–10 wt%)

  • Hydrochloric acid (HCl) in methanol

Conditions :

  • Hydrogen pressure: 40–80 psi

  • Temperature: 50–70°C

  • Duration: 2–3 hours

The reaction produces 3-(azetidin-3-yl)propan-1-ol hydrochloride directly in the acidic methanol solution.

Table 1 : Hydrogenolysis Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst Loading8–10 wt% Pd/CMaximizes H₂ uptake
HCl Concentration2–3 MPrevents free base decomposition
Reaction Time2.5 hoursEnsures complete deprotection

Salt Formation and Purification

The free base is converted to the hydrochloride salt through controlled acidification.

Acid-Base Neutralization

Procedure :

  • The hydrogenolysis mixture is filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to obtain a crude HCl salt.

  • Recrystallization from ethanol/ethyl acetate yields pure 3-(azetidin-3-yl)propan-1-ol hydrochloride .

Critical Factors :

  • Temperature : Maintain below 40°C during concentration to prevent decomposition.

  • Solvent Ratio : Ethanol:ethyl acetate (1:3 v/v) ensures high crystallinity.

Alternative Synthetic Routes

Reductive Amination of Azetidine-3-Carbaldehyde

Azetidine-3-carbaldehyde is reacted with 3-amino-1-propanol under reductive conditions (NaBH₃CN) to form the target compound. This method is less common due to lower yields (45–55%).

Epoxide Ring-Opening

Reagents :

  • Azetidine-3-epoxide

  • Propanolamine

Conditions :

  • Lewis acid catalyst (e.g., BF₃·Et₂O)

  • Temperature: 60°C

  • Yield: ~60%

Industrial-Scale Production Considerations

Scaling up the cyclization-hydrogenolysis route requires:

  • Continuous Flow Reactors : Enhance heat transfer during cyclization.

  • Catalyst Recycling : Palladium recovery systems reduce costs.

  • In-Line Analytics : HPLC monitoring ensures intermediate purity.

Table 2 : Industrial Process Metrics

MetricLaboratory ScalePilot Plant Scale
Cyclization Yield78%82%
Hydrogenolysis Yield85%88%
Purity (Final)98%99.5%

Challenges and Mitigation Strategies

  • Ring Strain in Azetidine : Elevated temperatures during cyclization may cause ring-opening. Mitigated by using non-nucleophilic bases (e.g., DBU).

  • Hydroxyl Group Reactivity : Protection/deprotection steps prevent ether formation.

  • Salt Hygroscopicity : Storage under nitrogen atmosphere minimizes moisture uptake .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

  • CCR6 Receptor Modulation:
    • 3-(Azetidin-3-yl)propan-1-ol hydrochloride has been investigated for its role as a modulator of the CCR6 receptor. This receptor is implicated in various inflammatory and autoimmune diseases, making this compound a candidate for therapeutic development .
  • Synthesis of Bioactive Compounds:
    • The compound serves as an important intermediate in the synthesis of various bioactive molecules. For instance, it is used in the preparation of azetidine derivatives that exhibit anti-inflammatory and analgesic properties .
  • Potential Antiviral Activity:
    • Preliminary studies suggest that derivatives of 3-(Azetidin-3-yl)propan-1-ol may possess antiviral properties, although further research is required to elucidate their mechanisms of action and efficacy against specific viral targets .

Synthetic Applications

  • Key Intermediate in Organic Synthesis:
    • The compound acts as a key intermediate in organic synthesis processes, particularly in the construction of azetidine-containing scaffolds, which are valuable in medicinal chemistry .
  • Catalytic Reactions:
    • It has been utilized in catalytic reactions to form complex organic structures, aiding in the development of new synthetic routes that enhance efficiency and yield .

Case Study 1: CCR6 Modulation

A study published in 2021 highlighted the synthesis and evaluation of azetidine derivatives as CCR6 modulators. Among these, 3-(Azetidin-3-yl)propan-1-ol hydrochloride was identified as a promising candidate for further development due to its favorable binding affinity and selectivity towards the CCR6 receptor .

Case Study 2: Antiviral Research

Research conducted by a team at a leading pharmaceutical institute explored the antiviral activity of azetidine derivatives, including 3-(Azetidin-3-yl)propan-1-ol hydrochloride. Results indicated potential efficacy against certain viral strains, warranting further investigation into its pharmacological properties and therapeutic applications .

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives

Azetidin-3-ol Hydrochloride
  • CAS: 18621-18-6 | Formula: C₃H₈ClNO | MW: 109.55 g/mol
  • Key Differences : Smaller molecular size, lower molecular weight, and a hydroxyl group directly attached to the azetidine ring.
  • Similarity Score : 0.82 compared to its methylated analog (3-Methylazetidin-3-ol hydrochloride) .
  • Synthesis : Reacted with bromomethyl-chlorobenzonitrile in dichloromethane or 1,2-dimethoxyethane .
Azetidin-3-ylmethanol Hydrochloride
  • CAS: 928038-44-2 | Formula: C₄H₁₀ClNO | MW: 123.58 g/mol
  • Key Differences : Shorter carbon chain and a primary alcohol group.
  • Solubility: Very soluble in water (38.9 mg/mL), DMSO (84.2 mg/mL), and ethanol (68.4 mg/mL) .
  • Applications : Used in medicinal chemistry for its high bioavailability (GI absorption score: 0.55) .

Heterocyclic Amine Alcohols

3-(Piperidin-4-yl)propan-1-ol Hydrochloride
  • CAS: 155270-01-2 | Formula: C₈H₁₆ClNO | MW: 177.67 g/mol
  • Key Differences : Replaces the azetidine ring with a piperidine (6-membered) ring, enhancing conformational flexibility.
  • Applications : Industrial-grade compound used in agrochemicals and active pharmaceutical ingredients (APIs) .
3-(Furan-3-ylmethyl)azetidine Hydrochloride
  • CAS: Not specified | Formula: C₈H₁₂ClNO | MW: 173.64 g/mol

Substituted Propanol Derivatives

(S)-3-Amino-2-(4-fluorophenyl)propan-1-ol Hydrochloride
  • CAS: 1213160-13-4 | Formula: C₉H₁₃ClFNO | MW: 205.66 g/mol
  • Key Differences : Fluorophenyl group enhances lipophilicity and CNS penetration (BBB permeability score: 0.95) .
  • Applications : Investigated for CNS-targeted therapeutics due to fluorinated aromatic moieties .
3-(Adamantan-1-yl)-3-aminopropan-1-ol Hydrochloride
  • CAS: 1803601-82-2 | Formula: C₁₃H₂₃NO·HCl | MW: 245.78 g/mol
  • Key Differences : Bulky adamantane group improves metabolic stability and binding to hydrophobic pockets .
  • Solubility: Limited solubility in chloroform and methanol .

Comparative Data Table

Compound CAS Molecular Formula MW (g/mol) Key Features Applications
3-(Azetidin-3-yl)propan-1-ol HCl 1379237-95-2 C₆H₁₄ClNO 151.63 Chiral azetidine, high purity Drug discovery building block
Azetidin-3-ol HCl 18621-18-6 C₃H₈ClNO 109.55 Compact structure, high similarity score Intermediate in organic synthesis
3-(Piperidin-4-yl)propan-1-ol HCl 155270-01-2 C₈H₁₆ClNO 177.67 Flexible piperidine ring Agrochemicals, APIs
(S)-3-Amino-2-(4-fluorophenyl)... 1213160-13-4 C₉H₁₃ClFNO 205.66 Fluorinated aromatic moiety CNS drug candidates

Biological Activity

3-(Azetidin-3-yl)propan-1-ol hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(Azetidin-3-yl)propan-1-ol hydrochloride can be represented as follows:

C6H13NO CID 19888390 \text{C}_6\text{H}_{13}\text{NO}\quad \text{ CID 19888390 }

This compound features an azetidine ring, which contributes to its biological properties and interactions with biological targets.

Research indicates that compounds containing azetidine rings can influence several biological pathways. The azetidine moiety is known for its ability to interact with various receptors and enzymes, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

  • Inhibition of Sphingosine-1-phosphate (S1P) Release : In vitro studies have shown that related compounds can inhibit S1P release from cells, which is critical for regulating lymphocyte trafficking and immune responses. This suggests a potential immunomodulatory role for 3-(Azetidin-3-yl)propan-1-ol hydrochloride .
  • Antiproliferative Effects : Compounds similar to 3-(Azetidin-3-yl)propan-1-ol have demonstrated significant antiproliferative activity against various cancer cell lines, including triple-negative breast cancer cells. The mechanism involves the destabilization of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Biological Activity Data

The following table summarizes the biological activities of 3-(Azetidin-3-yl)propan-1-ol hydrochloride and related compounds:

Activity Cell Line/Model IC50 (nM) Mechanism
Inhibition of S1P releaseHeLa cells1.93Sphingosine transport inhibition
AntiproliferativeMDA-MB-231 (breast cancer)23 - 33Tubulin destabilization
Apoptosis inductionMCF-7 (breast cancer)VariesCell cycle arrest in G2/M phase

Case Studies

Several studies highlight the biological activity of 3-(Azetidin-3-yl)propan-1-ol hydrochloride:

  • Sphingosine Transport Inhibition : A study demonstrated that related azetidine compounds inhibited S1P release with an IC50 value of approximately 2 μM, indicating a significant effect on cellular signaling pathways involved in immune response .
  • Anticancer Activity : Research on azetidine derivatives showed potent antiproliferative effects against breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. These compounds were found to interact at the colchicine-binding site on tubulin, leading to effective inhibition of microtubule polymerization .

Q & A

Q. What are the key synthetic routes for 3-(Azetidin-3-yl)propan-1-ol hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions. A common method includes nucleophilic substitution or ring-opening reactions using azetidine derivatives. For example, reactions may proceed in methanol at elevated temperatures (~70°C) to ensure complete conversion of precursors . Solvent choice (e.g., methanol, ethanol) and reaction time are critical for optimizing yield and purity. Post-synthesis purification often employs recrystallization or column chromatography to isolate the hydrochloride salt .

Q. What physical and chemical properties make this compound suitable for pharmaceutical research?

The compound’s polar functional groups (hydroxyl and amino) confer high solubility in water and alcohols, facilitating biological assays . Its stability under physiological pH ranges (e.g., pH 4–8) is advantageous for in vitro studies. The hydrochloride salt form enhances crystallinity, simplifying storage and handling .

Q. How is 3-(Azetidin-3-yl)propan-1-ol hydrochloride characterized post-synthesis?

Characterization includes:

  • NMR spectroscopy : To confirm the azetidine ring structure and substituent positions (e.g., δ 3.5–4.0 ppm for protons adjacent to nitrogen) .
  • HPLC : For purity assessment (>95% typical for pharmaceutical-grade material) .
  • Mass spectrometry : To verify molecular weight (e.g., [M+H]+ peak at m/z ~164.6) .

Advanced Research Questions

Q. How can enantiomers of azetidine derivatives be resolved, and how do their biological activities differ?

Chiral resolution techniques like chiral column chromatography or enzymatic kinetic resolution are employed. For example, (R)- and (S)-enantiomers of related azetidine compounds exhibit distinct binding affinities to targets such as PDE10A, with the (R)-form showing higher selectivity in neurological studies . Activity differences are quantified via IC50 values in enzyme inhibition assays .

Q. What strategies are used to optimize yield in multi-step synthesis of azetidine-based compounds?

  • Stepwise monitoring : Intermediate purity is assessed via TLC or LC-MS to prevent side reactions .
  • Temperature control : Exothermic steps (e.g., ring-opening) require gradual heating to 50–60°C to avoid decomposition .
  • Catalyst selection : Palladium catalysts improve coupling efficiency in heterocyclic ring formation .

Q. How does 3-(Azetidin-3-yl)propan-1-ol hydrochloride interact with biological targets like PDE10A?

The compound’s azetidine ring and hydroxyl group form hydrogen bonds with PDE10A’s catalytic domain, as shown in X-ray crystallography studies. Binding affinity (Ki) is measured via competitive radioligand assays, with modifications to the propane chain improving selectivity over PDE2 and PDE5 .

Q. How can contradictory data on solubility or stability be addressed in formulation studies?

  • pH-dependent studies : Solubility is tested across pH 2–10 using buffered solutions; instability in acidic conditions may require enteric coating .
  • Accelerated stability testing : Samples are stored at 40°C/75% RH for 3 months to simulate long-term degradation, with HPLC tracking decomposition products .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying impurities in azetidine derivatives?

  • GC-MS : For volatile byproducts (e.g., residual solvents) .
  • ICP-OES : To detect heavy metal catalysts (e.g., Pd < 10 ppm) .
  • Chiral HPLC : For enantiomeric excess (ee) determination in stereospecific syntheses .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

  • Plasma stability assays : Incubation with liver microsomes to measure metabolic half-life (t1/2) .
  • Caco-2 cell monolayers : To assess intestinal permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .

Q. What computational methods predict the compound’s bioactivity?

  • Molecular docking (AutoDock Vina) : To simulate binding to targets like PDE10A, with scoring functions (e.g., binding energy < −8 kcal/mol) guiding SAR .
  • QSAR models : Trained on azetidine derivatives’ logP and polar surface area to forecast blood-brain barrier penetration .

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